2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO3 and its molecular weight is 248.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, the boronic ester would undergo transmetalation, a process where the boron-carbon bond is transferred to a metal, such as palladium .
Biochemical Pathways
Boronic esters and their derivatives have been used in various chemical reactions, including carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s worth noting that boronic esters are generally considered to be stable and readily prepared, making them environmentally benign .
Result of Action
In general, boronic esters are used as intermediates in organic synthesis to create a variety of structurally complex targets .
Action Environment
The action of “this compound” would likely be influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in transmetalation processes, where it transfers an organic group to a metal catalyst, such as palladium, during the Suzuki-Miyaura coupling reaction . This interaction is crucial for the formation of new carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a synthetic reagent rather than a biological agent. Its presence in cellular environments can influence cell signaling pathways and gene expression indirectly through its role in the synthesis of bioactive molecules. The compound’s ability to facilitate the formation of complex organic structures can lead to the production of molecules that interact with cellular receptors and enzymes, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boron-oxygen bonds. These bonds are essential for the compound’s reactivity in transmetalation processes. The compound binds to palladium catalysts, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This mechanism is fundamental to its role in Suzuki-Miyaura coupling reactions, where it acts as a key reagent in the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are critical factors. The compound is known for its stability under various conditions, which allows for its prolonged use in synthetic reactions. Over time, the compound may undergo degradation, but its robust structure ensures that it remains effective for extended periods . Long-term studies have shown that the compound maintains its reactivity, making it a reliable reagent in organic synthesis.
Dosage Effects in Animal Models
While this compound is primarily used in synthetic chemistry, its effects in animal models have been studied to understand its potential toxicity and safety profile. At low dosages, the compound is generally well-tolerated, with minimal adverse effects. At higher dosages, it can exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage . These findings highlight the importance of careful dosage management when using the compound in experimental settings.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in synthetic reactions. The compound interacts with various enzymes and cofactors, facilitating the formation of complex organic molecules. Its involvement in transmetalation processes is a key aspect of its metabolic activity, enabling the transfer of organic groups to metal catalysts . This interaction is crucial for the synthesis of bioactive compounds and pharmaceuticals.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cellular compartments . Transporters and binding proteins may also play a role in its localization, ensuring that it reaches the appropriate sites for its synthetic activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is likely to be found in regions where synthetic reactions occur, such as the cytoplasm and endoplasmic reticulum . Its localization is essential for its function, as it needs to be in proximity to the enzymes and catalysts involved in organic synthesis.
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTVLJCTUKZTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590392 | |
Record name | 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675605-91-1 | |
Record name | 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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